N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide
CAS No.: 1306615-58-6
Cat. No.: VC2826691
Molecular Formula: C9H18N4O2
Molecular Weight: 214.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306615-58-6 |
|---|---|
| Molecular Formula | C9H18N4O2 |
| Molecular Weight | 214.27 g/mol |
| IUPAC Name | N-[4-[(Z)-N'-hydroxycarbamimidoyl]-1-methylpiperidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C9H18N4O2/c1-7(14)11-9(8(10)12-15)3-5-13(2)6-4-9/h15H,3-6H2,1-2H3,(H2,10,12)(H,11,14) |
| Standard InChI Key | FACHJLNJAIQDKR-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)NC1(CCN(CC1)C)/C(=N/O)/N |
| SMILES | CC(=O)NC1(CCN(CC1)C)C(=NO)N |
| Canonical SMILES | CC(=O)NC1(CCN(CC1)C)C(=NO)N |
Introduction
N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring, a hydroxycarbamimidoyl group, and an acetamide moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the hydroxycarbamimidoyl group suggests possible interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Synthesis and Characterization
The synthesis of N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide typically involves multi-step organic reactions. While specific protocols for this compound are not widely published, analogous compounds suggest a general approach that includes careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activity and Potential Applications
Preliminary studies suggest that N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide may exhibit significant biological activities. These activities could include influencing enzyme activity and receptor interactions, although detailed mechanisms remain to be fully elucidated. Compounds similar to this have been used in the development of drugs, showing antimicrobial activity and cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.
Antimicrobial and Cytotoxic Activities
| Compound Feature | Biological Activity | Comparison to Reference Drug |
|---|---|---|
| Hydroxycarbamimidoyl Group | Antimicrobial | More active than some reference compounds |
| Piperidine Ring | Cytotoxic against A-549 and MCF-7 cell lines | Comparable or superior to 5-Fluorouracil (5-FU) |
Potential Therapeutic Applications
The structural similarity of N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide to known pharmacophores suggests potential roles in modulating biological pathways, particularly those involving neurotransmitter systems or metabolic processes.
Chemical Reactivity
The compound can undergo several chemical reactions typical for amides and carbamimidamides, such as hydrolysis. The presence of the hydroxycarbamimidoyl group allows it to participate in various reactions, which are essential for its potential transformation into more biologically active derivatives.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-carbamimidoyl)aniline | Aniline derivative with carbamimidoyl group | Antimicrobial | Lacks piperidine ring |
| 1-Methylpiperidine | Simple piperidine derivative | Neuroactive | No carbamimidoyl functionality |
| Hydroxyurea | Urea derivative with hydroxyl group | Anticancer | Different mechanism of action |
| N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide | Piperidine with hydroxycarbamimidoyl and acetamide groups | Potential for enzyme interaction and receptor binding | Unique combination of functional groups |
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